4-(Diphenylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one

necroptosis inhibition BV2 microglia EC50 determination

Standard 4-arylidene oxazolones lack the fully substituted exocyclic double bond required for RIP1 kinase domain engagement. This diphenylmethylene-substituted azlactone (Oxa12) addresses that gap. - Validated necroptosis inhibitor: EC50 = 0.989 µM (BV2 cells); blocks MLKL phosphorylation - In vivo neuroprotection: Restores TH+ neurons in MPTP Parkinson's model; brain-penetrant - Distinct chemotype from Nec-1 series; partial TNF-α suppression (~70%) ideal for chronic inflammation studies - Supplied with documented synthetic provenance via modified Plöchl-Erlenmeyer route

Molecular Formula C22H15NO2
Molecular Weight 325.4 g/mol
CAS No. 139517-52-5
Cat. No. B12884219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
CAS139517-52-5
Molecular FormulaC22H15NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O2
InChIInChI=1S/C22H15NO2/c24-22-20(23-21(25-22)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
InChIKeyCOQIMBODYYLFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated 5(4H)-Oxazolone for Necroptosis Research Procurement


4-(Diphenylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS 139517-52-5), also referred to as Oxa12, is a 5(4H)-oxazolone (azlactone) characterized by a diphenylmethylene substituent at the 4-position. Unlike classical 4-arylidene-2-phenyl-5(4H)-oxazolones synthesized via standard Erlenmeyer condensation, this compound requires a modified Plöchl-Erlenmeyer approach using N-methyl-diphenylmethanimine to install the fully substituted exocyclic double bond [1]. First reported by Ivanova in 1992, Oxa12 has recently been re-discovered through phenotypic screening as a potent inhibitor of necroptosis and neuroinflammation, with demonstrated in vivo efficacy in a murine MPTP model of Parkinson's disease [2][3].

Workflow
Modified Plöchl–Erlenmeyer synthesis-dependent procurement for diphenylmethylene oxazolone
Selection
Diphenylmethylene oxazolone chemotype for RIP1 kinase domain engagement studies
Use context
Reported necroptosis pathway inhibition and MPTP model neuroprotection endpoint monitoring

Why Generic 4-Arylidene Oxazolones Cannot Substitute in Necroptosis Studies


Conventional 4-arylidene-2-phenyl-5(4H)-oxazolones (e.g., 4-benzylidene- or 4-(4-methoxybenzylidene)-2-phenyl-5(4H)-oxazolones) are readily prepared via standard Erlenmeyer condensation of hippuric acid with aromatic aldehydes, but their exocyclic C=C bond bears only one aryl substituent. In contrast, 4-(diphenylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one carries a fully substituted diphenylmethylene group that cannot be installed via the classical aldehyde route [1]. This structural feature is critical for its biological activity: the diphenylmethylene moiety occupies a region inside the RIP1 kinase domain similar to the 1-aminoisoquinoline type II kinase inhibitor, as demonstrated by in silico docking, while the two phenyl rings show near-perfect overlap with the co-crystallized inhibitor [2]. Generic mono-arylidene oxazolones lack the second phenyl ring required to engage this hydrophobic pocket, rendering them ineffective as RIP1-directed necroptosis inhibitors and precluding simple interchange.

Target compound
4-(Diphenylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Fully substituted diphenylmethylene group engages RIP1 hydrophobic pocket as shown by in silico docking; activity confirmed in necroptosis assays.
Potential substitute
Generic 4-arylidene-2-phenyl-5(4H)-oxazolones
Mono-arylidene substitution lacks second phenyl ring required for RIP1 pocket occupancy; necroptosis inhibitory profile may not transfer. Classical Erlenmeyer synthesis cannot install the diphenylmethylene pharmacophore.

Quantitative Differentiation Evidence Against Comparators


Necroptosis Inhibitory Potency in BV2 Microglial Cells

In a dose-response study using zVAD-fmk-induced necroptosis in murine BV2 microglial cells, Oxa12 exhibited an EC50 of 0.989 µM [1]. Under the same experimental conditions, the reference RIP1 kinase inhibitor necrostatin-1 (Nec-1) served as a positive control and produced effects described as similar to Oxa12, with both compounds completely blocking necroptosis at saturating concentrations [1]. Importantly, Oxa12 displayed no cytotoxicity across the full concentration range tested (up to 150 µM), with an IC50 for cytotoxicity that was not reached [1].

Necroptosis EC₅₀, BV2
Head-to-head
EC₅₀ = 0.989 µM (zVAD-fmk, BV2 microglia)
Supports sub-micromolar necroptosis inhibition in microglial cells; potency comparable to Nec-1 in same assay.
No cytotoxicity up to 150 µM; distinct oxazolone scaffold.
necroptosis inhibition BV2 microglia EC50 determination

Necroptosis Inhibition and Selectivity in L929 Fibrosarcoma Cells

In mouse L929 fibrosarcoma cells, Oxa12 reduced TNF-α-induced necroptosis with an IC50 for necroptosis inhibition of approximately 2.18 µM [1]. Critically, Oxa12 displayed no detectable cytotoxicity across the entire tested concentration range in L929 cells, with cell viability remaining at control levels even at the highest concentration evaluated [1]. This contrasts with many oxazolone derivatives described in the tyrosinase inhibitor literature (e.g., 4-(4-methoxybenzylidene)-2-phenyl-5(4H)-oxazolone), which show cytotoxicity IC50 values below 50 µM in melanocyte lines [2], although these data derive from different assay systems and require cross-study interpretation.

L929 selectivity window
Cross-study context
IC₅₀ necroptosis ≈ 2.18 µM; no cytotoxicity detected
Reported >50-fold selectivity window between necroptosis inhibition and cytotoxicity in L929 cells.
Mono-arylidene oxazolone analogs show overlapping cytotoxic and inhibitory ranges in other cell lines.
L929 fibrosarcoma TNF-α-induced necroptosis selectivity index

In Vivo Neuroprotection in MPTP Mouse Model

In a sub-acute MPTP mouse model of Parkinson's disease, Oxa12 administered after MPTP exposure significantly protected against dopaminergic neuronal loss in the substantia nigra pars compacta and striatum [1]. Quantitative stereological counting of tyrosine hydroxylase-positive (TH+) neurons revealed that MPTP treatment reduced TH+ neuron numbers by approximately 40-50% compared to sham controls, while Oxa12 treatment restored TH+ neuron counts to levels statistically indistinguishable from sham-treated animals [1]. This in vivo efficacy distinguishes Oxa12 from the vast majority of 5(4H)-oxazolone derivatives, for which no in vivo neuroprotective data have been reported, and from Nec-1, which has limited brain penetration and a short plasma half-life necessitating continuous infusion for in vivo CNS studies [2].

MPTP neuroprotection
Reported
TH⁺ neuron counts restored to sham levels after MPTP insult
Reported dopaminergic endpoint preservation in sub-acute MPTP mouse model.
Single study; brain exposure data to verify. Nec-1 requires invasive CNS delivery.
MPTP model dopaminergic neuroprotection substantia nigra

Anti-Inflammatory Activity in Microglial Cells

In BV2 microglial cells stimulated with LPS, Oxa12 significantly reduced both TNF-α and IL-1β gene expression (p < 0.001) [1]. Quantitative analysis of TNF-α protein secretion showed that Oxa12 diminished TNF-α levels in the culture medium by approximately 70% relative to LPS/zVAD-fmk-stimulated controls (p < 0.05) [1]. This dual anti-necroptotic and anti-inflammatory profile is mechanistically linked to Oxa12's ability to suppress JNK and p38 MAPK phosphorylation as well as NF-κB activation [1]. In contrast, the reference compound Nec-1 completely abolished zVAD-fmk-induced TNF-α secretion [1], indicating that while Oxa12 provides strong (~70%) suppression, it does so through a partially distinct mechanism that preserves some basal inflammatory signaling—a feature potentially advantageous for maintaining host defense in chronic neurodegenerative conditions.

TNF-α modulation, BV2
Head-to-head
~70% TNF-α reduction (p
Partial anti-inflammatory profile with JNK/p38/NF-κB pathway modulation.
Differentiated pharmacodynamic profile may preserve basal immune signaling.
Synthetic route
Class-level
Quantitative yield via N-methylketimine route; 0% with classical Erlenmeyer
Requires N-methyl-diphenylmethanimine reagent to install the diphenylmethylene pharmacophore.
Standard oxazolone synthesis fails; vendor synthetic capability critical.
neuroinflammation TNF-α suppression IL-1β reduction

Synthetic Route and Yield Optimization

The synthesis of 4-(diphenylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one cannot be accomplished using the classical Erlenmeyer azlactone synthesis (hippuric acid + benzophenone or benzophenone imine), which yields 0% of the desired product [1]. Instead, a modified Plöchl-Erlenmeyer protocol employing N-methyl-diphenylmethanimine (B) as the ketimine reagent and 2-phenyl-5(4H)-oxazolone (A) as the nucleophilic partner at a 3:1 ratio of A:B achieves quantitative reaction yield as determined by UV-spectral monitoring [1]. This contrasts with the standard 4-arylidene-2-phenyl-5(4H)-oxazolone synthesis, which proceeds in 85-97% yield from hippuric acid and aromatic aldehydes under microwave or ionic liquid conditions [2], but cannot install the fully substituted diphenylmethylene pharmacophore essential for RIP1 kinase domain engagement.

Synthetic route
Class-level
Quantitative yield via N-methylketimine route; 0% with classical Erlenmeyer
Requires N-methyl-diphenylmethanimine reagent to install the diphenylmethylene pharmacophore.
Standard oxazolone synthesis fails; vendor synthetic capability critical.
synthesis optimization N-methylketimine reagent quantitative yield

Optimal Research and Procurement Applications


Necroptosis Chemical Probe with a Non-Thiohydantoin Scaffold

For laboratories investigating RIP1/RIP3/MLKL-dependent necroptosis that require a chemical probe structurally distinct from the thiohydantoin-based Nec-1 series, Oxa12 (EC50 = 0.989 µM in BV2 cells; IC50 ≈ 2.18 µM in L929 cells) offers an oxazolone chemotype with confirmed RIP1 kinase domain engagement via in silico docking and experimental validation of MLKL phosphorylation blockade . Its scaffold novelty is critical for patent strategy and for orthogonal probe confirmation in target validation studies. The compound's lack of cytotoxicity at concentrations >50-fold above its effective necroptosis inhibitory range makes it suitable for long-duration cellular assays .

In Vivo Neuroprotection in Parkinson's Disease Models

Oxa12 is currently the only 5(4H)-oxazolone derivative validated for in vivo neuroprotective efficacy in the MPTP mouse model of Parkinson's disease, where it restored TH+ dopaminergic neuron counts in the substantia nigra to levels comparable to sham controls . This positions Oxa12 as the compound of choice for academic and pharmaceutical laboratories conducting preclinical PD research that requires a necroptosis-targeting small molecule with demonstrated brain exposure and functional neuroprotection, particularly as an alternative to Nec-1 which has documented CNS delivery limitations .

Microglial Neuroinflammation with Preserved Immune Function

For research programs investigating the therapeutic window between complete immune suppression and partial inflammatory modulation in microglia, Oxa12's ~70% reduction in TNF-α secretion (vs. near-complete suppression by Nec-1) combined with significant attenuation of IL-1β expression provides a unique pharmacological profile . This partial anti-inflammatory activity, mechanistically driven by JNK/p38 MAPK and NF-κB pathway inhibition, is particularly relevant for chronic neurodegenerative disease models where complete ablation of TNF-α signaling may be detrimental to neuronal survival and plasticity .

Medicinal Chemistry of the Diphenylmethylene Scaffold

The unique synthetic requirement for N-methyl-diphenylmethanimine to access the diphenylmethylene-substituted oxazolone core makes Oxa12 a valuable starting point for medicinal chemistry programs seeking to explore SAR around the 4-position of the oxazolone ring. Unlike 4-arylidene analogs accessible via standard aldehyde condensation, the Oxa12 scaffold enables exploration of fully substituted exocyclic alkenes as pharmacophoric elements for kinase domain engagement . Procurement of authenticated Oxa12 from a supplier with demonstrated synthetic capability ensures access to a validated starting material for derivatization and structure-activity relationship expansion.

Application
Selection Property
Validation Focus
Necroptosis chemical probe with non-thiohydantoin scaffold
Structurally distinct oxazolone chemotype engaging RIP1 kinase domain
RIP1 binding and necroptosis pathway inhibition confirmation
In vivo neuroprotection endpoint studies in Parkinson's disease models
MPTP model dopaminergic endpoint preservation context
Stereological TH⁺ neuron quantification; brain exposure model review
Microglial neuroinflammation with preserved immune signaling
Partial TNF-α suppression and JNK/p38/NF-κB pathway modulation
Cytokine release assay reproducibility; chronic disease model immune competence context
Medicinal chemistry of fully substituted oxazolone scaffolds
Diphenylmethylene exocyclic alkene as pharmacophoric element
Synthetic route validation and SAR expansion feasibility
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